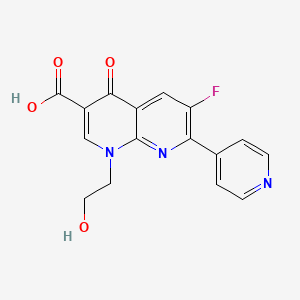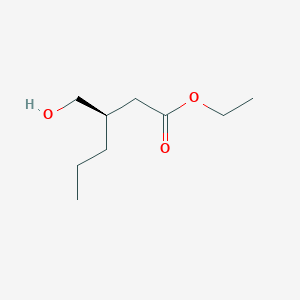
(R)-Ethyl 3-(hydroxymethyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 3-(hydroxymethyl)hexanoate is an organic compound with the molecular formula C9H18O3 It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-(hydroxymethyl)hexanoate typically involves the esterification of ®-3-(hydroxymethyl)hexanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-(hydroxymethyl)hexanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized enzymes as catalysts is also explored to achieve higher selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-(hydroxymethyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: ®-Ethyl 3-carboxyhexanoate.
Reduction: ®-3-(hydroxymethyl)hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Ethyl 3-(hydroxymethyl)hexanoate is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Medicine
In medicine, ®-Ethyl 3-(hydroxymethyl)hexanoate is explored for its potential as a prodrug. Prodrugs are compounds that undergo metabolic conversion to release the active drug. The ester group in this compound can be hydrolyzed to release the active ®-3-(hydroxymethyl)hexanoic acid.
Industry
In the industrial sector, ®-Ethyl 3-(hydroxymethyl)hexanoate is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-(hydroxymethyl)hexanoate involves its hydrolysis to ®-3-(hydroxymethyl)hexanoic acid by esterases. This hydrolysis releases the active acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 3-(hydroxymethyl)hexanoate
- (S)-Ethyl 3-(hydroxymethyl)hexanoate
- ®-Ethyl 3-(hydroxymethyl)pentanoate
Uniqueness
®-Ethyl 3-(hydroxymethyl)hexanoate is unique due to its specific chiral configuration and the presence of both an ester and a hydroxymethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl (3R)-3-(hydroxymethyl)hexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-5-8(7-10)6-9(11)12-4-2/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
CYZNWKIOIKHPEN-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OCC)CO |
Canonical SMILES |
CCCC(CC(=O)OCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


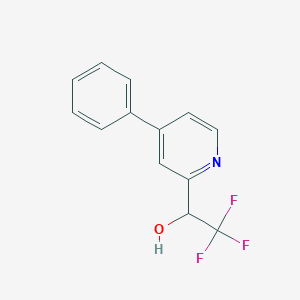
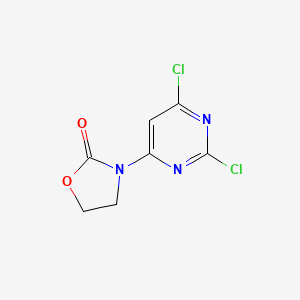
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)

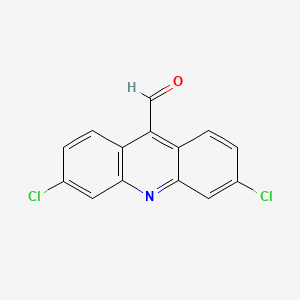
![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)

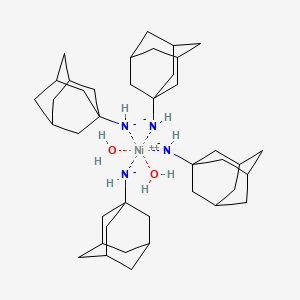
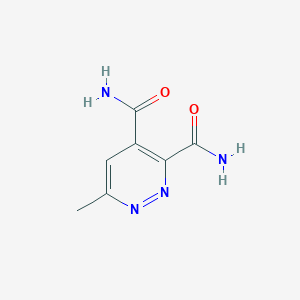
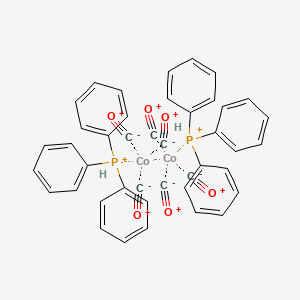
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
